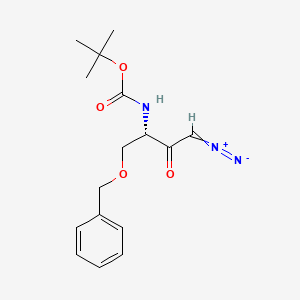
(S)-3-BOC-AMINO-1-DIAZO-4-BENZYLOXY-2-BUTANONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-3-BOC-AMINO-1-DIAZO-4-BENZYLOXY-2-BUTANONE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a diazo group, a benzyloxymethyl group, and a carbamic acid tert-butyl ester moiety. These structural features contribute to its reactivity and versatility in chemical synthesis and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-BOC-AMINO-1-DIAZO-4-BENZYLOXY-2-BUTANONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the diazo compound: This step involves the reaction of a suitable precursor with a diazo transfer reagent under controlled conditions to introduce the diazo group.
Introduction of the benzyloxymethyl group:
Formation of the carbamic acid tert-butyl ester: This step involves the reaction of the intermediate with tert-butyl chloroformate to form the carbamic acid tert-butyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-3-BOC-AMINO-1-DIAZO-4-BENZYLOXY-2-BUTANONE undergoes various types of chemical reactions, including:
Oxidation: The diazo group can be oxidized under specific conditions to form different products.
Reduction: The compound can undergo reduction reactions to modify the diazo group or other functional groups.
Substitution: The benzyloxymethyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include alkyl halides and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the diazo group can lead to the formation of oxo compounds, while reduction can lead to the formation of amines.
Wissenschaftliche Forschungsanwendungen
(S)-3-BOC-AMINO-1-DIAZO-4-BENZYLOXY-2-BUTANONE has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (S)-3-BOC-AMINO-1-DIAZO-4-BENZYLOXY-2-BUTANONE involves its interaction with specific molecular targets. The diazo group can act as a reactive intermediate, participating in various chemical reactions. The benzyloxymethyl group can interact with proteins and enzymes, affecting their activity. The carbamic acid tert-butyl ester moiety can undergo hydrolysis, releasing active intermediates that can further interact with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(1S)-1-(Benzyloxymethyl)-2-oxo-3-diazopropyl]carbamic acid methyl ester
- N-[(1S)-1-(Benzyloxymethyl)-2-oxo-3-diazopropyl]carbamic acid ethyl ester
- N-[(1S)-1-(Benzyloxymethyl)-2-oxo-3-diazopropyl]carbamic acid isopropyl ester
Uniqueness
(S)-3-BOC-AMINO-1-DIAZO-4-BENZYLOXY-2-BUTANONE is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. The tert-butyl ester moiety provides steric hindrance, enhancing the compound’s stability and making it suitable for various applications.
Eigenschaften
Molekularformel |
C16H21N3O4 |
|---|---|
Molekulargewicht |
319.36 g/mol |
IUPAC-Name |
tert-butyl N-[(2S)-4-diazo-3-oxo-1-phenylmethoxybutan-2-yl]carbamate |
InChI |
InChI=1S/C16H21N3O4/c1-16(2,3)23-15(21)19-13(14(20)9-18-17)11-22-10-12-7-5-4-6-8-12/h4-9,13H,10-11H2,1-3H3,(H,19,21)/t13-/m0/s1 |
InChI-Schlüssel |
QSUSHJCTLYBLNG-ZDUSSCGKSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@@H](COCC1=CC=CC=C1)C(=O)C=[N+]=[N-] |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(COCC1=CC=CC=C1)C(=O)C=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


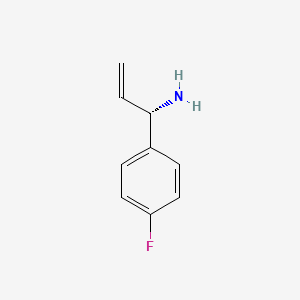
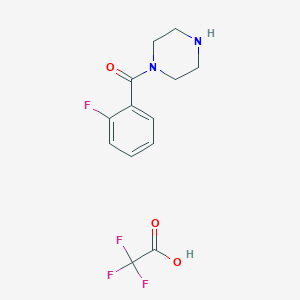
![(S)-4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine dihydrochloride](/img/structure/B1516720.png)
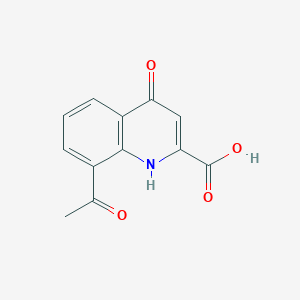
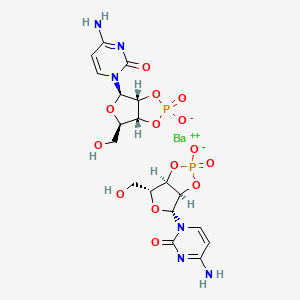
![N-[(2R,3R,6R)-6-Ethoxy-2-methyloxan-3-YL]acetamide](/img/structure/B1516726.png)
![TERT-BUTYL N-[1-(4-AMINOPHENYL)AZETIDIN-3-YL]CARBAMATE](/img/structure/B1516729.png)
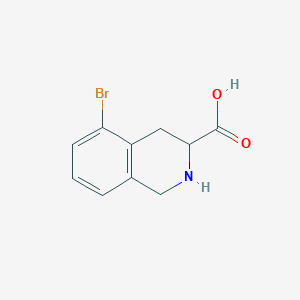
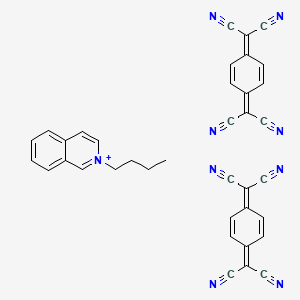
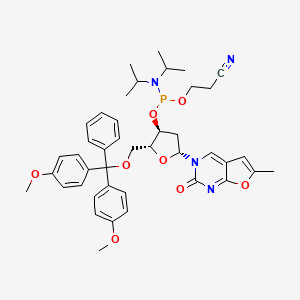
![[4-(4-Chloro-phenyl)-piperazin-1-YL]-(1H-indol-2-YL)-acetic acid](/img/structure/B1516741.png)
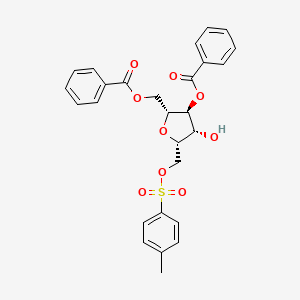

![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[5-(methoxymethyl)-2,4-dioxopyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B1516745.png)
